molecular formula C9H7ClN2O2 B3026874 Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1167056-15-6

Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3026874
CAS No.: 1167056-15-6
M. Wt: 210.62
InChI Key: JZSLHWOPNFSRLT-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C9H7ClN2O2. It is known for its unique structure, which combines a pyrazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 4-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Comparison: Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the position of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSLHWOPNFSRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221178
Record name Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-15-6
Record name Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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